L-alpha-Hydroxyglutaric acid ZINC salt

Description

Overview of Alpha-Hydroxyglutaric Acids and Their Metabolic Significance

Alpha-hydroxyglutaric acids, existing as two stereoisomers, L-2-hydroxyglutaric acid (L-2HG) and D-2-hydroxyglutaric acid (D-2HG), are metabolites structurally similar to alpha-ketoglutarate (B1197944) (α-KG), a key intermediate in the tricarboxylic acid (TCA) cycle. frontiersin.orgcreative-proteomics.com While present at low levels in healthy cells, their accumulation is associated with distinct pathological states. researchgate.net

The metabolic significance of these molecules stems from their ability to act as competitive inhibitors of α-KG-dependent dioxygenases. glpbio.comcaymanchem.com This family of enzymes is crucial for a wide range of cellular processes, including epigenetic regulation through histone and DNA demethylation, collagen synthesis, and the degradation of hypoxia-inducible factors (HIF). portlandpress.comnih.gov By interfering with these enzymes, elevated levels of 2-hydroxyglutarate can lead to profound changes in gene expression and cellular metabolism, contributing to disease development. portlandpress.comnih.gov

Both L-2HG and D-2HG are now recognized as "oncometabolites," meaning their accumulation can drive the progression of cancer. frontiersin.orgportlandpress.com For instance, high levels of D-2HG are frequently found in certain cancers due to mutations in the isocitrate dehydrogenase (IDH1 and IDH2) enzymes. portlandpress.com L-2HG accumulation, on the other hand, is often linked to hypoxic conditions or loss-of-function mutations in its catabolizing enzyme, L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.govnih.gov

Distinctive Features and Stereochemistry of L-alpha-Hydroxyglutaric Acid

L-alpha-Hydroxyglutaric acid, also known as (S)-2-hydroxyglutaric acid, is one of the two enantiomers of 2-hydroxyglutaric acid. foodb.ca The key distinction lies in the spatial arrangement of the hydroxyl group at the alpha-carbon (the second carbon atom), which creates a chiral center. nih.gov This stereochemical difference dictates its interaction with enzymes and other molecules within the cell.

While both enantiomers can inhibit α-KG-dependent dioxygenases, in vitro studies have suggested that L-2HG is generally a more potent inhibitor of these enzymes compared to D-2HG. nih.gov The production of L-2HG in cells is thought to occur through the promiscuous activity of enzymes like malate (B86768) dehydrogenase (MDH) and lactate (B86563) dehydrogenase (LDH) on α-KG, especially under conditions of hypoxia or acidosis. portlandpress.comnih.gov Its degradation is specifically managed by the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which converts it back to α-KG in a "metabolite repair" mechanism. nih.gov

| Feature | L-alpha-Hydroxyglutaric Acid (L-2HG) | D-alpha-Hydroxyglutaric Acid (D-2HG) |

|---|---|---|

| Stereochemistry | (S)-enantiomer | (R)-enantiomer |

| Primary Production Mechanism | Promiscuous activity of MDH and LDH on α-KG, particularly under hypoxia. portlandpress.comnih.gov | Gain-of-function mutations in IDH1 and IDH2 enzymes. portlandpress.com |

| Primary Degradation Enzyme | L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.gov | D-2-hydroxyglutarate dehydrogenase (D2HGDH). wikipedia.org |

| Associated Pathology | L-2-hydroxyglutaric aciduria, clear cell renal cell carcinoma. frontiersin.orgnih.gov | D-2-hydroxyglutaric aciduria, gliomas, acute myeloid leukemia. portlandpress.comnih.gov |

| Potency as Inhibitor | Generally more potent inhibitor of α-KG-dependent dioxygenases in vitro. nih.gov | Inhibitor of α-KG-dependent dioxygenases. portlandpress.com |

Contextualization of the L-alpha-Hydroxyglutaric Acid ZINC Salt in Research Investigations

In research settings, L-alpha-Hydroxyglutaric acid is often utilized in its salt form, such as the disodium (B8443419) or zinc salt, to enhance stability and solubility for experimental use. sigmaaldrich.comcaymanchem.com The zinc salt, in particular, situates the compound within the broader context of zinc's multifaceted roles in cellular biology. Zinc is an essential trace element that acts as a cofactor for hundreds of enzymes and plays critical structural and regulatory roles in proteins, including transcription factors with "zinc finger" domains. lumenlearning.comoregonstate.edu

The use of this compound in research allows for the investigation of L-2HG's effects on cellular processes where zinc-dependent enzymes or proteins are also involved. This could include studies on epigenetic modifications, as many of the enzymes inhibited by L-2HG are metalloenzymes. While direct research focusing exclusively on the "zinc salt" aspect is not extensively detailed in the public domain, its use as a stable chemical form for delivering L-2HG in experimental systems is a key application. It is commercially available for research purposes, indicating its utility in laboratory settings to probe the biological functions of L-2HG.

Historical Perspectives and Evolution of Research on L-2HG

The scientific journey of L-2HG began with its identification in a clinical context. In 1980, the first case of L-2-hydroxyglutaric aciduria (L-2HGA), a rare autosomal recessive neurometabolic disorder, was described. medlink.comnih.govarchepilepsy.org This condition is characterized by the accumulation of L-2HG in urine, plasma, and cerebrospinal fluid, leading to severe neurological symptoms. archepilepsy.orgmedlineplus.gov For many years, research primarily focused on understanding the genetic basis and pathophysiology of this rare disease. A major breakthrough came in 2004 with the identification of mutations in the L2HGDH gene as the cause of L-2HGA. archepilepsy.orgradiopaedia.org

The understanding of L-2HG's role took a significant turn with the discovery of oncometabolites. Following the recognition of D-2HG's role in cancers with IDH mutations, researchers began to investigate L-2HG in a similar light. nih.gov Subsequent studies revealed elevated levels of L-2HG in certain cancers, such as clear cell renal cell carcinoma, often due to the suppression of the L2HGDH gene. frontiersin.orgnih.gov This discovery broadened the scope of L-2HG research from a rare metabolic disorder to a key player in cancer metabolism and epigenetics, where it is now studied for its role in tumor progression and as a potential therapeutic target. nih.govaacrjournals.org

| Year | Milestone | Significance |

|---|---|---|

| 1980 | First description of L-2-hydroxyglutaric aciduria (L-2HGA). medlink.comnih.govarchepilepsy.org | Initial identification of L-2HG as a clinically relevant metabolite. |

| 2004 | Identification of mutations in the L2HGDH gene as the cause of L-2HGA. archepilepsy.orgradiopaedia.org | Established the genetic basis of L-2HG accumulation in this inherited disorder. |

| Post-2010 | Recognition of L-2HG as an oncometabolite. portlandpress.comnih.gov | Expanded the role of L-2HG from a rare disease to a factor in cancer biology. |

| Ongoing | Investigation of L-2HG's role in epigenetic regulation and cancer metabolism. aacrjournals.orgjci.org | Focus on understanding its mechanisms of action and potential for therapeutic intervention. |

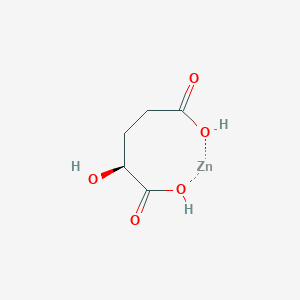

Structure

3D Structure of Parent

Properties

CAS No. |

103404-91-7 |

|---|---|

Molecular Formula |

C5H8O5Zn |

Molecular Weight |

213.5 g/mol |

IUPAC Name |

(2S)-2-hydroxypentanedioic acid;zinc |

InChI |

InChI=1S/C5H8O5.Zn/c6-3(5(9)10)1-2-4(7)8;/h3,6H,1-2H2,(H,7,8)(H,9,10);/t3-;/m0./s1 |

InChI Key |

XHBZQOHNOLGOES-DFWYDOINSA-N |

Isomeric SMILES |

C(CC(=O)O)[C@@H](C(=O)O)O.[Zn] |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)O.[Zn] |

Origin of Product |

United States |

Methodological Approaches for Research Grade L Alpha Hydroxyglutaric Acid Zinc Salt Preparation

Laboratory Synthesis and Derivatization Strategies for Research Applications

The preparation of L-alpha-Hydroxyglutaric acid zinc salt for research purposes begins with the synthesis of the parent compound, L-alpha-Hydroxyglutaric acid. One established route starts from L-glutamic acid. Alternatively, enzymatic synthesis offers a highly specific method. Lactate (B86563) dehydrogenase (LDH) and malate (B86768) dehydrogenase (MDH) can produce L-2-hydroxyglutarate (L-2-HG) through the reduction of alpha-ketoglutarate (B1197944) (α-KG), a process that is notably enhanced under acidic pH conditions. nih.gov This biocatalytic approach is advantageous for its stereospecificity, yielding the desired L-enantiomer.

Once L-alpha-Hydroxyglutaric acid is synthesized and purified, it is converted to its zinc salt. This is typically achieved through a standard acid-base reaction. The purified L-alpha-Hydroxyglutaric acid is dissolved in a suitable solvent, often water or an alcohol-water mixture, and reacted with a stoichiometric amount of a zinc base, such as zinc oxide (ZnO) or zinc carbonate (ZnCO3). The reaction mixture is typically stirred until the zinc base is fully consumed, resulting in a solution of this compound. The final salt can then be isolated by evaporation of the solvent or by precipitation.

For analytical purposes, particularly for chromatographic separation and detection, derivatization of the L-alpha-Hydroxyglutaric acid molecule is a common and often necessary strategy. nih.goviu.edu This is because the parent molecule lacks a strong chromophore, making UV detection challenging. Furthermore, chiral derivatization is essential for separating the L- and D-enantiomers on achiral chromatography columns. Common derivatizing agents include:

Diacetyl-L-tartaric anhydride (B1165640) (DATAN): This reagent reacts with the hydroxyl group of 2-hydroxyglutarate to form diastereomeric esters. biorxiv.orgoup.com These diastereomers possess different physicochemical properties, allowing for their separation using standard reverse-phase chromatography. nih.gov

N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC): This is another chiral derivatization agent used to form diastereomers for subsequent LC-MS analysis. biorxiv.orgresearchgate.net

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation for Research Purposes

Chromatography is indispensable for assessing the chemical purity and, crucially, the enantiomeric purity of L-alpha-Hydroxyglutaric acid preparations. High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS), is the primary technique employed. researchgate.net

For enantiomeric separation, two principal strategies are utilized:

Chiral Stationary Phases: This direct method uses HPLC columns that are packed with a chiral selector. These columns can differentiate between the L- and D-enantiomers without prior derivatization. Examples of such columns include those based on ristocetin (B1679390) A, a glycopeptide antibiotic that can achieve baseline separation of 2-hydroxyglutaric acid enantiomers. nih.gov

Chiral Derivatization with Achiral Columns: This indirect method, as mentioned previously, involves derivatizing the enantiomeric mixture with a chiral agent like DATAN to form diastereomers. oup.com These diastereomers can then be readily separated on a standard, non-chiral stationary phase, such as a C18 column. nih.govbiorxiv.org This approach is robust and widely used for quantifying the enantiomers in various biological samples. oup.com

The following table summarizes representative chromatographic conditions used for the analysis of 2-hydroxyglutarate enantiomers.

| Technique | Column | Mobile Phase | Key Finding | Reference |

|---|---|---|---|---|

| LC-MS/MS (Indirect) | Achiral C18 | Acetonitrile and water with 0.1% formic acid and 10 mmol ammonium (B1175870) acetate (B1210297) | Separation of diastereomers formed by derivatization with (+)-O,O′-diacetyl-L-tartaric anhydride. | researchgate.net |

| LC-MS (Direct) | Astec® CHIROBIOTIC® R (ristocetin chiral selector) | 5:95, (water:methanol) with 0.3% acetic acid and 0.1% ammonium hydroxide | Direct separation of D-2-OHG and L-2-OHG enantiomers with good resolution. | |

| LC-MS (Indirect) | BEH Phenyl C18 | Mobile phase A (5mM ammonium acetate in water) and B (100% methanol) | High-resolution separation of D- and L-2HG following derivatization with TSPC. | biorxiv.org |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Verification in Research Contexts

Spectroscopic and spectrometric methods provide definitive structural confirmation and are used in conjunction with chromatography to verify the identity and purity of the prepared this compound.

Mass Spectrometry (MS): Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique for identifying and quantifying 2-hydroxyglutarate. nih.gov The mass spectrometer is typically operated in selective reaction monitoring (SRM) mode, where specific mass transitions from a precursor ion to a product ion are monitored. This enhances selectivity and reduces background noise. For DATAN-derivatized 2-HG, the transition of the parent ion (m/z 363) to fragment ions (m/z 147 and 129) is often monitored. nih.gov For underivatized 2-HG, the transition from m/z 147 to 129 is commonly used for quantification. nih.gov

| Analyte Form | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |

|---|---|---|---|

| Derivatized (DATAN) 2-HG | 363 | 147, 129 | nih.gov |

| Underivatized 2-HG | 147.03 | 129 | nih.govbiorxiv.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for unambiguous structural elucidation. Both ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule. researchgate.net While the zinc ion is not directly observed in standard NMR, the spectra of the L-alpha-hydroxyglutarate anion confirm its structure. For complex mixtures or for resolving enantiomers, derivatization with an agent like DATAN can be used to create diastereomers that may be distinguishable by NMR, sometimes even without chromatographic separation. nih.gov Analysis of chemical shifts and spin-spin coupling constants allows for the complete assignment of all protons and carbons in the structure. researchgate.net

| Nucleus | Position | Typical Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H | H2 (CH-OH) | ~4.1 | hmdb.ca |

| ¹H | H3 (CH₂) | ~1.9 - 2.1 | hmdb.ca |

| ¹H | H4 (CH₂) | ~2.3 - 2.4 | hmdb.ca |

Preparation of this compound for In Vitro and Preclinical In Vivo Studies

The preparation of this compound for research studies requires the highest standards of purity and characterization. The process integrates the methods described in the previous sections.

Synthesis and Salt Formation: L-alpha-Hydroxyglutaric acid is first synthesized, preferably via an enantioselective route to maximize the yield of the L-isomer. It is then converted to the zinc salt as previously described.

Purification: The crude zinc salt is purified to remove any unreacted starting materials, byproducts, or contaminants. Recrystallization is a common method for purifying solid salts.

Rigorous Quality Control: The purified salt must undergo comprehensive analysis. HPLC is used to confirm its chemical purity (typically ≥95% or higher for research use) and, critically, its enantiomeric excess to ensure it is the L-isomer. caymanchem.com

Structural Verification: MS and NMR spectroscopy are used to confirm the chemical structure of the organic anion and to ensure the absence of structural isomers or other impurities. nih.govresearchgate.net

Formulation: For in vitro experiments, the highly purified this compound is carefully weighed and dissolved in a suitable sterile, aqueous buffer, such as phosphate-buffered saline (PBS), to the desired stock concentration. The solubility of the related sodium salt in PBS is approximately 10 mg/mL, providing a reference point for formulation. caymanchem.com The solution is typically filter-sterilized before being used in cell cultures or other biological assays.

By following these meticulous steps, researchers can prepare well-characterized, research-grade this compound, ensuring that subsequent experimental results are reliable and reproducible.

Metabolic Pathways and Enzymatic Biogenesis of L Alpha Hydroxyglutaric Acid

Canonical and Non-Canonical Pathways of L-2HG Formation in Biological Systems

In biological systems, L-2HG is not synthesized by a dedicated enzyme but is rather the product of non-canonical, or "promiscuous," activity of certain metabolic enzymes. nih.govresearchgate.net Under normal physiological conditions, the production of L-2HG is low, and it is considered an aberrant metabolite. researchgate.net Its removal is managed by the enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH), which converts it back to α-KG. mdpi.comresearchgate.net

However, under specific conditions such as hypoxia (oxygen limitation), L-2HG accumulation is observed. nih.govnih.gov This hypoxia-induced production is not mediated by IDH1 or IDH2 but results from the promiscuous substrate usage by other enzymes. cornell.edu This accumulation is considered a physiological adaptation to hypoxic stress. nih.govnih.gov The primary pathway for L-2HG formation is the reduction of the ketone group of α-KG, an intermediate in the tricarboxylic acid (TCA) cycle. nih.gov This reaction is catalyzed by dehydrogenases that typically act on other substrates. nih.govmdpi.com

Enzymatic Activities Responsible for L-2HG Production (e.g., Lactate (B86563) Dehydrogenase, Malate (B86768) Dehydrogenase)

The primary enzymes responsible for the stereospecific production of L-2HG are lactate dehydrogenase (LDH) and malate dehydrogenase (MDH). nih.govnih.gov These enzymes promiscuously use α-KG as an alternative substrate, reducing it to L-2HG. nih.govnih.gov

Lactate Dehydrogenase (LDHA): Primarily known for converting pyruvate (B1213749) to lactate, LDHA has been shown to be a major contributor to L-2HG production, especially during hypoxia. cornell.eduresearchgate.net Studies with purified LDHA have demonstrated its ability to directly catalyze the stereospecific reduction of α-KG to L-2HG. nih.govnih.gov

Malate Dehydrogenase (MDH): Both the cytosolic (MDH1) and mitochondrial (MDH2) isoforms of MDH can produce L-2HG from α-KG. researchgate.netresearchgate.net While MDH normally interconverts malate and oxaloacetate, under certain conditions, it can catalyze this side reaction. nih.govnih.gov The catalytic efficiency for α-KG is significantly lower than for its primary substrate. nih.gov

Genetic evidence has substantiated the role of LDH and MDH as the main cellular sources of hypoxia-induced L-2HG. nih.gov While other enzymes may have the potential to produce 2HG, LDH and MDH are the key drivers of L-2HG accumulation in response to environmental cues. nih.gov

| Enzyme | Primary Substrate | Promiscuous Substrate | Product of Promiscuous Activity |

| Lactate Dehydrogenase (LDH) | Pyruvate | α-Ketoglutarate | L-2-Hydroxyglutarate |

| Malate Dehydrogenase (MDH) | Malate | α-Ketoglutarate | L-2-Hydroxyglutarate |

Regulation of L-2HG Levels by Metabolic Flux and Environmental Conditions (e.g., Hypoxia, pH)

The concentration of L-2HG in cells is tightly regulated by metabolic state and environmental factors, most notably oxygen availability and pH. nih.govnih.gov

Hypoxia: Oxygen limitation is a primary trigger for L-2HG accumulation. nih.govresearchgate.net In hypoxic conditions, both normal and malignant cells selectively produce L-2HG. nih.gov This response is part of a physiological adaptation to low oxygen, where L-2HG accumulation can reinforce the hypoxic response, partly by stabilizing hypoxia-inducible factor 1-alpha (HIF-1α). nih.govnih.gov The increased ratio of NADH to NAD+ during hypoxia favors the reduction of α-KG by LDH and MDH. researchgate.net

Acidic pH: A low pH environment, which often accompanies hypoxia in tissues like tumors, significantly enhances L-2HG production. nih.govnih.gov Acidosis acts as a metabolic switch, stimulating the generation of 2-HG by both LDH and MDH. nih.gov Mechanistically, acidic conditions promote a protonated form of α-KG that binds more effectively to a key residue in the substrate-binding pocket of LDHA, thereby increasing the rate of its conversion to L-2HG. nih.govnih.gov Furthermore, acidic pH can inhibit the activity of L-2HGDH, the enzyme responsible for L-2HG degradation, further contributing to its accumulation. nih.gov

| Condition | Effect on L-2HG Production | Mechanism |

| Hypoxia | Increase | Drives promiscuous activity of LDHA and MDH; reinforces HIF-1α stabilization. nih.govnih.gov |

| Acidic pH | Increase | Enhances binding of α-KG to LDHA; inhibits the L-2HG degradation enzyme L-2HGDH. nih.govnih.govnih.gov |

Interplay of L-2HG with Central Carbon Metabolism Intermediates

L-2HG is intrinsically linked to central carbon metabolism through its precursor, α-ketoglutarate, a key intermediate of the TCA cycle. nih.gov The production of L-2HG represents a diversion of carbon away from the canonical TCA cycle.

The accumulation of L-2HG can, in turn, influence metabolic pathways. It has been reported to slow down both glycolysis and mitochondrial respiration. nih.gov This metabolic remodeling may be an adaptive response to conditions like hypoxia, helping to maintain cellular redox homeostasis. mdpi.comresearchgate.net By consuming α-KG and NADH, the production of L-2HG affects the cellular pools of these critical metabolites. researchgate.net L-2HG accumulation can also lead to increased flux through the pentose (B10789219) phosphate (B84403) pathway (PPP), which may help cells mitigate oxidative stress by producing NADPH. Furthermore, as a competitive inhibitor of various α-KG-dependent dioxygenases, elevated L-2HG can impact a wide range of cellular processes, including epigenetic modifications, which are intertwined with metabolic states. nih.govhmdb.ca

Molecular and Cellular Mechanisms of L Alpha Hydroxyglutaric Acid Action in Research Models

Inhibition of Alpha-Ketoglutarate-Dependent Dioxygenases and Related Enzymes

The primary mechanism of L-2-HG's biological activity is its competitive inhibition of α-ketoglutarate-dependent dioxygenases. kumc.edu These enzymes utilize α-KG as a crucial co-substrate to catalyze a wide range of oxidative reactions, including the demethylation of histones and DNA. nih.gov Due to its structural resemblance to α-KG, L-2-HG binds to the active site of these enzymes, preventing the binding of α-KG and thereby inhibiting their function. nih.gov

Both enantiomers of 2-hydroxyglutarate, L-2-HG and D-2-HG, inhibit these enzymes, although in vitro studies have often shown L-2-HG to be a more potent inhibitor. nih.gov This inhibition is a central event that triggers widespread downstream effects on the epigenome and cellular function. The family of α-KG-dependent dioxygenases is extensive, and their inhibition by L-2-HG is a key factor in its role as an oncometabolite.

Table 1: Examples of Alpha-Ketoglutarate-Dependent Dioxygenases Inhibited by 2-Hydroxyglutarate

| Enzyme Family | Specific Enzyme Examples | Function | Reference |

| Histone Lysine (B10760008) Demethylases (KDMs) | KDM5 family (A, C, D) | Remove methyl groups from histone lysine residues (e.g., H3K4) | aacrjournals.org |

| DNA Hydroxylases | TET family (TET2) | Oxidize 5-methylcytosine (B146107) to initiate DNA demethylation | nih.gov |

Impact on Histone Demethylases and DNA Demethylation Processes

A major consequence of the inhibition of α-KG-dependent dioxygenases is the profound alteration of the epigenetic landscape. L-2-HG specifically inhibits the Jumonji C (JmjC) domain-containing histone demethylases (KDMs) and the Ten-Eleven Translocation (TET) family of DNA hydroxylases. nih.gov

The inhibition of KDM5 histone demethylases by L-2-HG leads to the widespread retention of histone methylation marks, particularly H3K4me2 and H3K4me3, which are typically associated with active gene expression. nih.gov In addition to permissive marks, exposure to L-2-HG also leads to elevated levels of repressive histone marks such as H3K9me3 and H3K27me3. nih.gov This global hypermethylation of histones disrupts the normal patterns of chromatin structure and accessibility. nih.gov Similarly, the inhibition of TET enzymes impairs the process of DNA demethylation, contributing to a hypermethylated state at CpG islands in the genome. nih.gov This dual impact on both histone and DNA methylation is a hallmark of L-2-HG's activity and fundamentally alters the epigenetic regulation of the cell.

Modulation of Gene Expression and Epigenetic Landscapes in Cultured Cells

A pivotal finding in research models, particularly in patient-derived induced pluripotent stem cell (iPSC) systems, is the impact of L-2-HG on neuronal differentiation. L-2-HG-dependent inhibition of KDM5 histone demethylases leads to a significant increase in H3K4me2 and H3K4me3 marks at the MYC locus. nih.gov This results in the elevated expression of the MYC oncogene, which in turn favors neural progenitor cell (NPC) self-renewal and proliferation while suppressing their commitment to a neuronal lineage. nih.govbiorxiv.org This mechanism highlights how a primary metabolic disturbance can activate a key oncogene and block cellular differentiation. nih.gov The resulting epigenetic landscape is characterized by instability and a loss of lineage fidelity, promoting cellular heterogeneity. nih.gov

Effects on Cellular Bioenergetics and Mitochondrial Respiration in In Vitro Studies

L-2-HG accumulation has been shown to influence cellular bioenergetics. In vitro studies using extracellular flux analysis have provided insights into these effects. Treatment of cells with a cell-permeable analog of L-2-HG was found to reduce the glycolytic capacity, as measured by a decrease in the oligomycin-stimulated extracellular acidification rate (ECAR). nih.gov This suggests that L-2-HG can impair the cell's ability to maximize ATP production through glycolysis when oxidative phosphorylation is inhibited.

The enzyme that degrades L-2-HG, L-2-hydroxyglutarate dehydrogenase (L2HGDH), is a mitochondrial flavoprotein that couples electron transfer to the electron transport chain. nih.gov Knockdown of L2HGDH, which leads to L-2-HG accumulation, has been shown to decrease both basal and oligomycin-stimulated ECAR, indicating a disruption in glycolytic flux. nih.gov While L-2-HG is closely tied to mitochondrial metabolism, its direct and specific effects on the oxygen consumption rate (OCR) are still being fully elucidated.

Table 2: Effect of L-2-HG Analogue on Glycolytic Capacity in Lung Fibroblasts

| Treatment | Change in Glycolytic Capacity (ECAR) | Reference |

| TFMB-L2HG | 19% reduction | nih.gov |

Influence on Cellular Proliferation, Differentiation, and Apoptosis in Cell Culture Models

The molecular changes induced by L-2-HG have profound consequences on cell behavior in culture models. A consistent finding across multiple studies is the potent ability of L-2-HG to block cellular differentiation while promoting proliferation. nih.gov

In models of neurodevelopment using patient-derived iPSCs with L2HGDH deficiency, the resulting accumulation of L-2-HG leads to hyperproliferation of neural progenitor cells (NPCs), increased clonogenicity, and excessive growth of cortical spheroids. nih.gov This enhanced self-renewal comes at the expense of differentiation, as these NPCs show a defective ability to mature into neurons. nih.gov This phenotype can be reversed by either genetically correcting the L2HGDH deficiency or by pharmacologically normalizing the expression of MYC, a key downstream target of L-2-HG's epigenetic effects. nih.gov

Regarding apoptosis, the available evidence from in vitro studies does not strongly support a direct pro-apoptotic role for L-2-HG. In fact, gene set enrichment analysis of cells treated with L-2-HG showed no measurable effects on apoptosis-related gene signatures. nih.gov The observed effects of enhanced proliferation and a block in terminal differentiation are more consistent with an anti-apoptotic or survival-promoting role, which contributes to its characterization as an oncometabolite.

Table 3: Summary of L-alpha-Hydroxyglutaric Acid Effects in Cell Culture Models

| Cellular Process | Observed Effect | Model System | Reference |

| Proliferation | Increased | Neural Progenitor Cells | nih.gov |

| Clonogenicity | Increased | Neural Progenitor Cells | nih.gov |

| Differentiation | Inhibited/Defective | Neural Progenitor Cells | nih.gov |

| Apoptosis | No significant change in related gene signatures | Human Mammary Epithelial Cells | nih.gov |

Analytical and Bioanalytical Methodologies for L Alpha Hydroxyglutaric Acid Quantification in Research Samples

Development and Validation of Mass Spectrometry-Based Assays (e.g., GC-MS, LC-MS/MS)

Mass spectrometry (MS) coupled with chromatographic separation is the cornerstone for the sensitive and specific quantification of L-2-HG. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely adopted platform due to its high sensitivity, specificity, and throughput.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

Validated LC-MS/MS methods enable the absolute and simultaneous quantification of D- and L-enantiomers of 2-HG. tandfonline.com A common approach involves stable isotope dilution multiple reaction monitoring (MRM), which offers high accuracy and precision. nih.govtandfonline.com This methodology has been successfully applied to various biological matrices, including cerebrospinal fluid, plasma, and urine. nih.govtandfonline.com

To resolve the chiral nature of L-2-HG from its D-enantiomer, derivatization with a chiral reagent is often employed. Diacetyl-L-tartaric anhydride (B1165640) (DATAN) is a frequently used reagent that forms diastereomers with the 2-HG enantiomers, allowing for their separation on a standard achiral C18 HPLC column. nih.govoup.comnih.gov This derivatization strategy, followed by MS/MS detection, provides well-separated peaks for D- and L-2-HG with a short total runtime. oup.com The validation of such methods has demonstrated low limits of detection and quantification, making them suitable for a wide range of research applications. nih.govtandfonline.com

Another chiral derivatization agent, N-(p-toluenesulfonyl)-L-phenylalanyl chloride (TSPC), has been shown to significantly improve the detection sensitivities for D- and L-2-HG by introducing an easily ionizable group. researchgate.net High-resolution quadrupole time-of-flight mass spectrometry (HR-QTOF-MS) has also been utilized to resolve isobaric and isomeric metabolites like the 2-HG enantiomers. nih.govbiorxiv.org

The table below summarizes key parameters of a validated LC-MS/MS method for D- and L-2-HG quantification.

| Parameter | Value | Reference |

| Technique | Stable Isotope Dilution LC-MS/MS | tandfonline.comnih.govtandfonline.com |

| Derivatization | Diacetyl-L-tartaric anhydride (DATAN) | oup.com |

| Column | Achiral C18 HPLC | oup.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | tandfonline.comnih.gov |

| Inter-assay CV | 3.4% to 6.2% | oup.com |

| Intra-assay CV | 3.4% to 6.2% | oup.com |

| Mean Recovery | 94% | oup.com |

| Detection Limit | 20 pmol | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS):

While LC-MS/MS is more prevalent, GC-MS methods have also been developed for the analysis of 2-HG enantiomers. utmb.edu These methods often involve derivatization to increase the volatility of the analytes. For instance, D- and L-2-HG can be converted to their corresponding di-R-butyl-O-acetyl derivatives for separation and quantification. oup.com GC-MS has been used as a comparative method to validate newer LC-MS/MS assays, showing good agreement between the two techniques. oup.com A stable isotope dilution method using trimethylsilyl (B98337) derivatization followed by GC-MS/MS analysis has also been described to differentiate between 2-hydroxyglutaric and 3-hydroxyglutaric acids. researchgate.net

Application of NMR Spectroscopy for Metabolomic Profiling of L-2HG

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for identifying and quantifying metabolites in biological samples. nih.gov High-resolution 1H-NMR spectroscopy can be used to detect L-2-HG in tissue extracts. ismrm.org

The 1H-NMR spectrum of 2-HG is characterized by signals from its two methylene (B1212753) groups and one methine group, which resonate at specific chemical shifts. ismrm.org However, the detection of 2-HG can be challenging due to significant spectral overlap with other abundant brain metabolites such as glutamate (B1630785) (Glu), glutamine (Gln), and gamma-aminobutyric acid (GABA). ismrm.org The most prominent multiplet for 2-HG is located at approximately 2.25 ppm, a region that is often crowded with signals from other metabolites. radiopaedia.org

To overcome these challenges, two-dimensional (2D) NMR techniques, such as 1H-¹H Correlation Spectroscopy (COSY) and 1H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are employed. ismrm.orgresearchgate.net These methods help to resolve overlapping signals and provide more definitive assignments of the 2-HG resonances. ismrm.org High-field NMR spectrometers (e.g., 600 MHz or higher) are typically used to achieve the necessary spectral dispersion for these analyses. ismrm.org While 1H-MRS cannot distinguish between the D- and L-enantiomers of 2-HG, it provides valuable information on the total 2-HG concentration.

The following table lists the characteristic 1H-NMR signals for 2-hydroxyglutarate.

| Proton | Chemical Shift (ppm) | Reference |

| 2CH | 4.03 | ismrm.org |

| 4CH2 | 2.26 | ismrm.org |

| 3CH2 | 1.99 | ismrm.org |

| 3CH2 | 1.84 | ismrm.org |

Enzymatic Assays for Specific L-2HG Detection in Research Matrices

Enzymatic assays offer a highly specific and often more rapid and cost-effective alternative to mass spectrometry and NMR for the quantification of L-2-HG. These assays are based on the activity of L-2-hydroxyglutarate dehydrogenase (L-2-HGDH), the enzyme that specifically catalyzes the oxidation of L-2-HG to 2-ketoglutarate (2-KG). nih.govnih.gov

One developed assay for L-2-HGDH activity in cell lysates relies on the conversion of a stable-isotope-labeled L-2-hydroxyglutarate to 2-ketoglutarate. nih.gov The resulting labeled 2-ketoglutarate is then converted to L-glutamate, and the formation of the stable isotope-labeled L-glutamate is measured by LC-MS/MS, serving as a direct measure of L-2-HGDH activity. nih.govresearchgate.net This specific assay has been instrumental in confirming L-2-HGDH deficiency in patient-derived cells. nih.gov

More recently, an enzymatic biosensor for L-2-HG has been developed. nih.gov This biosensor utilizes L-2-HG dehydrogenase from Azoarcus olearius (AoL2HGDH), which exhibits high specificity and activity for L-2-HG. nih.gov The assay couples the dehydrogenation of L-2-HG to the reduction of resazurin, a fluorescent reporter. nih.gov This method has been optimized for high sensitivity, with a limit of detection in the low micromolar range, and has been successfully applied to the quantification of L-2-HG in bacterial and cellular samples. nih.gov

The table below provides an overview of an enzymatic assay for L-2-HG detection.

| Component | Description | Reference |

| Enzyme | L-2-hydroxyglutarate dehydrogenase (L-2-HGDH) from Azoarcus olearius | nih.gov |

| Principle | Enzymatic oxidation of L-2-HG coupled to a fluorescent reporter system | nih.gov |

| Reporter | Resazurin | nih.gov |

| Limit of Detection | 0.042 µM | nih.gov |

| Application | Bacterial and cellular samples | nih.gov |

Sample Preparation Strategies from Cultured Cells, Tissue Homogenates, and Biological Fluids for Research (Excluding Human Clinical Samples)

Proper sample preparation is a critical step for accurate and reproducible quantification of L-2-HG. The choice of method depends on the sample type and the analytical platform to be used.

For Mass Spectrometry:

A common procedure for cultured cells and tissue homogenates involves quenching the metabolism, often by flash-freezing in liquid nitrogen, followed by extraction of metabolites. researchgate.net An 80% methanol (B129727) solution is frequently used for this purpose. researchgate.net For biological fluids like plasma or urine, a protein precipitation step is typically required. This is often achieved by adding a cold organic solvent such as methanol. oup.com The supernatant containing the metabolites is then collected, dried under a stream of nitrogen, and reconstituted in a suitable solvent for analysis. oup.com If derivatization is necessary, the dried extract is treated with the appropriate reagent (e.g., DATAN) prior to LC-MS/MS analysis. oup.com

For NMR Spectroscopy:

For tissue samples, a common method for extracting metabolites for NMR analysis is perchloric acid extraction. ismrm.org The tissue is homogenized in cold perchloric acid, followed by centrifugation to remove precipitated proteins. The supernatant is then neutralized, lyophilized, and redissolved in deuterium (B1214612) oxide (D₂O) for NMR analysis. ismrm.org This procedure effectively extracts a wide range of small molecule metabolites, including L-2-HG.

The following table outlines a general sample preparation workflow for L-2-HG analysis.

| Sample Type | Preparation Steps | Analytical Technique | Reference |

| Cultured Cells | Flash-freezing, scraping in 80% methanol, centrifugation, drying, reconstitution/derivatization | LC-MS/MS | researchgate.net |

| Tissue Homogenates | Homogenization in perchloric acid, centrifugation, neutralization, lyophilization, reconstitution in D₂O | NMR Spectroscopy | ismrm.org |

| Biological Fluids | Protein precipitation with methanol, centrifugation, drying, reconstitution/derivatization | LC-MS/MS | oup.com |

Preclinical Research Models for Investigating L Alpha Hydroxyglutaric Acid Function and Pathogenesis

Utilization of Genetically Engineered Cell Lines to Model L-2HG Dysregulation

Genetically engineered cell lines are a cornerstone for investigating the cellular impacts of L-2HG dysregulation. The primary strategy involves modifying genes responsible for L-2HG metabolism, namely L2HGDH, which encodes the enzyme that degrades L-2HG. wikipedia.org

CRISPR-Cas9 technology is frequently employed to create knockout (KO) cell lines by introducing frameshift mutations or large deletions in the L2HGDH gene. researchgate.netnih.gov This genetic ablation leads to a complete loss of L-2HGDH protein function and subsequent intracellular accumulation of L-2HG. researchgate.net For instance, CRISPR/Cas9-mediated deletion in mouse embryonic stem cells results in a mutant allele with an 11-base-pair deletion, leading to a frameshift and a premature stop codon, effectively knocking out the gene. researchgate.net

These models are critical for studying the direct downstream effects of elevated L-2HG levels. Research using L2HGDH-deficient induced pluripotent stem cell (iPSC) systems has shown that L-2HG accumulation enhances neural progenitor cell proliferation and suppresses neuronal differentiation. researchgate.net Similarly, in colorectal cancer cell lines, knockdown of L2HGDH increases L-2HG levels and promotes cell survival under nutritional stress by activating the mTOR-ATF4 signaling pathway. nih.govresearchgate.net

Beyond L-2HGDH, cell lines with engineered mutations in isocitrate dehydrogenase (IDH1/2) are also used, as certain gain-of-function mutations in these enzymes lead to the production of 2-hydroxyglutarate. hmdb.canih.gov These models help dissect the broader impacts of oncometabolites, including L-2HG's enantiomer, D-2HG.

| Cell Line Type | Genetic Modification | Key Consequence | Research Application | Reference |

|---|---|---|---|---|

| Mouse Embryonic Stem Cells (mESCs) | CRISPR/Cas9 knockout of L2hgdh | Loss of L2HGDH protein; accumulation of L-2HG | Studying developmental impacts of L-2HG | researchgate.net |

| Human Induced Pluripotent Stem Cells (iPSCs) | Patient-derived with L2HGDH mutation | Elevated L-2HG; suppressed neuronal differentiation | Modeling neurodevelopmental defects in L-2-HGA | researchgate.net |

| Colorectal Cancer (CRC) Cell Lines (e.g., CaR1, HT29) | shRNA knockdown of L2HGDH | Increased L-2HG levels; activation of mTOR-ATF4 pathway | Investigating the role of L-2HG in cancer metabolism and survival | nih.gov |

| Yeast (Saccharomyces cerevisiae) | Knockout of DLD3 and DLD2 (L2HGDH homologs) | Accumulation of 2-HG | Analyzing epigenetic and transcriptomic changes | life-science-alliance.org |

Application of Organotypic Slice Cultures and 3D Cell Models for Tissue-Level Studies

To bridge the gap between single-cell-type cultures and whole-organism complexity, researchers utilize organotypic slice cultures and three-dimensional (3D) cell models. These systems better mimic the intricate cellular architecture and microenvironment of native tissues. nih.govphysiology.org

Organotypic brain slice cultures, in particular, are valuable for studying the neuropathology of L-2-HGA. nih.govnih.gov In this method, thin sections of brain tissue (e.g., hippocampus) are cultured in a way that preserves their 3D structure and synaptic connectivity for weeks. youtube.com This allows for the study of L-2HG's effects on specific neuronal populations and glial cells within a relatively intact neural circuit. mdpi.com For example, these cultures can be used to investigate L-2HG-induced vacuolation, gliosis, and neuroinflammation, which are hallmarks of the disease in animal models. nih.govmdpi.com

Characterization of L-2HG Metabolism and Effects in Animal Models (e.g., Rodent Models of Metabolic Perturbations)

Animal models are indispensable for understanding the systemic effects of L-2HG accumulation and the resulting pathophysiology. The most prominent models are genetically engineered mice that recapitulate the genetic defect found in human L-2-HGA. nih.gov

L2hgdh knockout (KO) mice have been generated by several research groups using techniques like gene trapping or CRISPR-Cas9. researchgate.netnih.gov These mice exhibit the core biochemical feature of the human disease: a massive accumulation of L-2HG in various tissues, with the highest concentrations found in the brain and testes. nih.govresearchgate.netresearchgate.net These models display many of the clinical and pathological features of L-2-HGA, including:

Neuropathology : Progressive leukoencephalopathy (white matter abnormalities), spongiosis (vacuolar lesions) primarily affecting oligodendrocytes, and extensive gliosis (activation of astrocytes and microglia). nih.govresearchgate.netplos.org

Neurogenesis Defects : Impaired adult hippocampal neurogenesis and late-onset neurodegeneration. nih.gov

Behavioral Deficits : Deficits in learning and memory. nih.gov

Spontaneous animal models have also been identified, including a canine model in Staffordshire bull terriers that shares many clinical and MRI features with the human disease. mdpi.comresearchgate.net These naturally occurring models provide valuable insights into the long-term progression of the disease.

| Animal Model | Genetic Defect | Key Phenotypes | Reference |

|---|---|---|---|

| L2hgdh Knockout Mouse | Deletion of L2hgdh gene | High L-2HG in brain/testis, leukoencephalopathy, gliosis, neuroinflammation, impaired neurogenesis, learning deficits. | nih.govnih.govresearchgate.net |

| Canine Model (Staffordshire Bull Terrier) | Spontaneous mutation in canine L2HGDH | Accumulation of L-2HG in urine, psychomotor retardation, ataxia, seizures, white matter abnormalities on MRI. | researchgate.net |

| Feline Model | Spontaneous missense variant in L2HGDH | Highly increased urinary L-2HG, seizure-like episodes, bilateral hyperintensities on brain MRI. | mdpi.com |

| Drosophila melanogaster (Fruit Fly) | Knockout of L2hgdh homolog | Ectopic L-2HG accumulation, altered mitochondrial metabolism, hypoxia sensitivity. | researchgate.net |

Methodologies for Administering and Tracking L-2HG in Preclinical In Vivo Systems

Studying the direct effects of L-2HG in vivo, independent of genetic manipulation, requires methods for its administration and subsequent tracking.

Administration: For systemic administration in rodent models, L-2HG (often as a salt for stability and solubility) can be delivered via intraperitoneal (IP) injection or oral gavage. In neurotoxicity studies, direct intracerebral administration into neonatal rats has been used to investigate the acute effects on brain tissue, revealing the induction of reactive oxygen species and cerebral vacuolation. mdpi.com For cellular studies, membrane-permeable octyl esters of L-2HG are used to facilitate its entry into cultured cells. nih.gov

Tracking and Measurement: Tracking the biodistribution and concentration of L-2HG is crucial. The primary methods are based on mass spectrometry:

Gas Chromatography-Mass Spectrometry (GC-MS): A well-established method for quantifying L-2HG in tissues, plasma, and urine. nih.gov It often requires derivatization of the analyte but provides robust and sensitive measurements. biorxiv.org

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for quantifying L-2HG and can distinguish between the L- and D-enantiomers. nih.govbiorxiv.org

In living animals and human patients, Magnetic Resonance Spectroscopy (MRS) has emerged as a non-invasive technique to detect and monitor 2-hydroxyglutarate levels in the brain. nih.gov Specialized MRS sequences, like MEGA-PRESS, can reliably detect the characteristic 2HG signal, allowing for longitudinal studies of metabolite dynamics in response to disease progression or therapy. nih.govnih.gov Isotope tracing studies, using hyperpolarized 1-¹³C-α-ketoglutarate or 1-¹³C-glutamine, allow for real-time in vivo monitoring of 2HG production. researchgate.net

Analysis of Metabolic Perturbations and Biomolecular Changes in Preclinical Models

The accumulation of L-2HG in preclinical models triggers a cascade of metabolic and biomolecular alterations. As a structural analog of α-ketoglutarate (α-KG), L-2HG competitively inhibits a range of α-KG-dependent dioxygenases. hmdb.camdpi.com

Epigenetic Modifications: A major consequence of this inhibition is the alteration of epigenetic marks. L-2HG inhibits histone lysine (B10760008) demethylases (KDMs) and the TET family of DNA hydroxylases. hmdb.ca This leads to widespread changes in histone and DNA methylation. researchgate.net For instance, in L2hgdh KO mice, increased global histone methylation is observed in the brain and testis. researchgate.net In patient-derived cell models, L-2HG-dependent inhibition of KDM5 histone demethylases leads to increased H3K4me3, a mark of active gene expression, at the MYC oncogene locus, promoting proliferation. researchgate.net This epigenetic dysregulation is thought to be a key driver of both the neurological defects and the increased cancer risk associated with L-2-HGA. nih.govnih.gov

Metabolic Reprogramming: Beyond epigenetics, L-2HG accumulation perturbs cellular metabolism. Studies in L2hgdh KO mouse embryonic fibroblasts showed that L-2HG inhibits lysine-α-ketoglutarate reductase, a key enzyme in lysine degradation, leading to increased lysine levels in the brain. nih.govnih.gov Furthermore, L-2HG accumulation is linked to mitochondrial stress and dysfunction. mdpi.com In cancer cells, L-2HG rewires amino acid metabolism to support cell survival under nutrient-deprived conditions. nih.govresearchgate.net These findings highlight L-2HG as a potent signaling metabolite that integrates cellular metabolism with epigenetic control and cell fate decisions. researchgate.net

Table of Compounds

| Compound Name | Abbreviation |

|---|---|

| L-alpha-Hydroxyglutaric acid | L-2HG |

| L-2-hydroxyglutarate | L-2HG |

| D-2-hydroxyglutarate | D-2HG |

| 2-hydroxyglutarate | 2HG |

| alpha-ketoglutarate (B1197944) | α-KG |

| Lysine | |

| Arginine | |

| Glutamine | |

| Saccharopine | |

| Octyl-L-2-hydroxyglutarate | OC-L2HG |

| Octyl-D-2-hydroxyglutarate | OC-D2HG |

| 1-¹³C-α-ketoglutarate |

Advanced Research Applications and Methodological Innovations for L Alpha Hydroxyglutaric Acid Studies

Development of Isotopic Tracers for Metabolic Flux Analysis of L-2HG

Metabolic flux analysis (MFA) is a powerful technique for dissecting cellular metabolism by tracking the flow of atoms from isotopic tracers through metabolic pathways. nih.gov The choice of tracer is critical for accurately estimating metabolic fluxes, especially in the complex networks of mammalian cells. nih.gov While direct tracing of L-2HG metabolism can be challenging, as it is not readily transformed in some cell lines, isotopic tracers for central carbon metabolism provide crucial insights into the pathways that contribute to its production. wustl.edu

Key isotopic tracers used to study the metabolic origins of L-2HG include specifically labeled glucose and glutamine isotopes. For instance, [1,2-¹³C₂]glucose is highly effective for estimating fluxes in glycolysis and the pentose (B10789219) phosphate (B84403) pathway, while [U-¹³C₅]glutamine is preferred for analyzing the tricarboxylic acid (TCA) cycle. nih.gov Since L-2HG can be produced from alpha-ketoglutarate (B1197944) (α-KG), a central TCA cycle intermediate, tracers that effectively label the α-KG pool are essential. nih.gov Under conditions like hypoxia, enzymes such as lactate (B86563) dehydrogenase (LDHA) and malate (B86768) dehydrogenase (MDH) can promiscuously produce L-2HG from α-KG. nih.govnih.gov Therefore, using tracers like [U-¹³C]glucose and labeled glutamine can help elucidate the contributions of glycolysis and glutaminolysis to the α-KG pool that serves as the precursor for L-2HG synthesis. nih.gov

The development of optimized tracer combinations, identified through computational algorithms, has enhanced the precision of MFA. For example, mixtures such as [1,2-¹³C₂]glucose with [U-¹³C₅]glutamine have been shown to provide superior flux estimates across both glycolysis and the TCA cycle compared to single tracers. mit.edu This comprehensive labeling allows researchers to build more accurate models of how different nutrient sources and metabolic states influence the production of L-2HG.

Table 1: Isotopic Tracers for Metabolic Flux Analysis Relevant to L-2HG Production

| Isotopic Tracer | Primary Metabolic Pathway(s) Traced | Relevance to L-2HG Studies |

| [1,2-¹³C₂]glucose | Glycolysis, Pentose Phosphate Pathway | Traces the contribution of glucose to the α-ketoglutarate pool, a precursor for L-2HG. nih.govmit.edu |

| [U-¹³C₅]glutamine | Tricarboxylic Acid (TCA) Cycle | Directly labels the α-ketoglutarate pool via glutaminolysis, a major source for L-2HG. nih.gov |

| [U-¹³C]glucose | Glycolysis, TCA Cycle | Provides broad labeling of central carbon metabolism to assess glucose contribution to L-2HG precursors. nih.gov |

| [1-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway | Helps to distinguish between different glucose utilization pathways that can fuel L-2HG production. mit.edu |

Integration of Omics Technologies (e.g., Metabolomics, Proteomics) for Systems-Level Understanding

A systems-level understanding of L-2HG's function requires the integration of multiple "omics" technologies, primarily metabolomics and proteomics. These approaches provide a global view of the molecular changes induced by L-2HG accumulation.

Metabolomics, often utilizing mass spectrometry (MS) or nuclear magnetic resonance (NMR), allows for the quantification of L-2HG and other related metabolites. oncotarget.com Advanced liquid chromatography-mass spectrometry (LC/MS) methods have been developed for the robust, high-throughput, and enantioselective quantification of L-2HG and its stereoisomer, D-2HG. nih.govbiorxiv.org This is crucial because the two enantiomers can have different biological effects. nih.gov Metabolomic studies have revealed that L-2HG accumulation, often seen in certain cancers and under hypoxic conditions, interferes with enzymes that depend on α-ketoglutarate. nih.govbiorxiv.org This interference can impact bioenergetic metabolism, histone methylation, and post-translational modifications. nih.gov

Proteomics complements metabolomics by identifying and quantifying changes in the proteome in response to elevated L-2HG. For example, research has shown that L-2HG can remodel amino acid metabolism by affecting gene expression through combined effects on histone methylation and RNA N⁶-methyladenosine. nih.gov Unbiased proteomic and metabolomic analyses have been used to study alterations in mitochondrial metabolism, linking changes in metabolite levels, like glutamate (B1630785), to corresponding changes in the expression of metabolic enzymes. oncotarget.com Specifically, elevated L-2HG has been found to suppress the expression of activating transcription factor 4 (ATF4), a key regulator of amino acid metabolism genes. nih.gov This integration of metabolomics and proteomics provides a clearer picture of how L-2HG acts as a signaling molecule to reprogram cellular metabolism and gene expression. oncotarget.comnih.gov

Computational Modeling and Simulation of L-2HG-Mediated Metabolic Networks

Computational modeling is an essential tool for deciphering the complexity of metabolic networks influenced by L-2HG. These models integrate experimental data to simulate and predict metabolic behaviors that are not intuitively obvious. nih.gov The reconstruction of metabolic networks is the foundational step, creating a graphical representation of metabolites (nodes) and the enzymatic reactions that connect them (edges). ijml.orgmdpi.com

These network models can be analyzed to understand the structural properties of metabolic pathways, such as identifying key nodes and modules. ijml.org For L-2HG, computational models can simulate how its accumulation perturbs metabolic fluxes throughout the central carbon metabolism. By incorporating data from isotopic tracing experiments, these models can quantify the shift in metabolic pathways that lead to L-2HG production under specific conditions, such as hypoxia. nih.gov

Comparative Biochemical and Stereochemical Studies of L Alpha Hydroxyglutaric Acid

Distinction and Differential Biological Roles of L-2HG versus D-2HG Enantiomers

L-2-hydroxyglutarate (L-2HG) and D-2-hydroxyglutarate (D-2HG) are stereoisomers, or enantiomers, of 2-hydroxyglutarate (2HG), a metabolite structurally similar to the Krebs cycle intermediate α-ketoglutarate (α-KG). frontiersin.org While structurally almost identical, these enantiomers exhibit distinct metabolic pathways and biological functions, and their accumulation is linked to different pathological conditions. portlandpress.comnih.gov

Under normal physiological conditions, both L-2HG and D-2HG are present at low micromolar levels in human cells, cerebrospinal fluid, and blood. nih.gov L-2HG is the more prevalent form in brain parenchyma. nih.gov The production of L-2HG can occur through the promiscuous activities of enzymes like malate (B86768) dehydrogenase (MDH) and lactate (B86563) dehydrogenase (LDH) under hypoxic or acidic conditions. portlandpress.comresearchgate.net In contrast, D-2HG accumulation is frequently associated with gain-of-function mutations in the isocitrate dehydrogenase 1 and 2 (IDH1 and IDH2) genes, which are found in various cancers. portlandpress.comnih.gov These mutant enzymes acquire the neomorphic ability to reduce α-KG to D-2HG. nih.govresearchgate.net

Both enantiomers are considered oncometabolites, as their accumulation can contribute to tumor progression. portlandpress.com They competitively inhibit α-KG-dependent dioxygenases, which are involved in various cellular processes, including epigenetic regulation and DNA repair. portlandpress.comnih.gov This inhibition leads to epigenetic alterations such as DNA and histone hypermethylation. portlandpress.com However, L-2HG is a more potent inhibitor of these enzymes than D-2HG. nih.govlcms.cz For instance, a 100-fold molar excess of 2-HG over α-KG is required for clear inhibition of dioxygenases, suggesting D-2HG acts as a weak antagonist under physiological conditions where its levels are typically low. frontiersin.org

Elevated levels of either enantiomer can impact redox homeostasis, metabolism, and immune system functioning. portlandpress.com Both L-2HG and D-2HG can stimulate anaerobic glucose metabolism and inhibit the uptake of several essential amino acids in neuronal cells. nih.gov However, there are also distinct effects. For example, D-2HG has specific effects on collagen production and NADPH pools. portlandpress.com In the rare genetic disorder 2-hydroxyglutaric aciduria (2HGA), the excessive accumulation of either L-2HG or D-2HG is neurotoxic, leading to developmental delays and brain abnormalities. portlandpress.com

The catabolism of these enantiomers is also distinct and stereospecific. L-2HG is oxidized to α-KG by L-2-hydroxyglutarate dehydrogenase (L2HGDH), while D-2HG is oxidized by D-2-hydroxyglutarate dehydrogenase (D2HGDH). portlandpress.comnih.gov Mutations in the genes encoding these dehydrogenases lead to the respective forms of 2-hydroxyglutaric aciduria. frontiersin.orgnih.gov

Table 1: Comparison of L-2HG and D-2HG Enantiomers

| Feature | L-2-Hydroxyglutarate (L-2HG) | D-2-Hydroxyglutarate (D-2HG) |

|---|---|---|

| Primary Production Pathway | Promiscuous activity of LDH and MDH under hypoxia/acidosis portlandpress.comresearchgate.net | Gain-of-function mutations in IDH1/IDH2 portlandpress.comnih.gov |

| Relative Potency as α-KG-dependent Dioxygenase Inhibitor | More potent nih.govlcms.cz | Less potent frontiersin.org |

| Associated Pathology | L-2-hydroxyglutaric aciduria, clear cell renal cell carcinoma frontiersin.org | D-2-hydroxyglutaric aciduria, IDH-mutant cancers (e.g., glioma, AML) portlandpress.comnih.gov |

| Catabolic Enzyme | L-2-hydroxyglutarate dehydrogenase (L2HGDH) portlandpress.comnih.gov | D-2-hydroxyglutarate dehydrogenase (D2HGDH) portlandpress.comnih.gov |

Comparison of L-2HG Effects with Structurally Related Alpha-Hydroxy Acids

L-alpha-Hydroxyglutaric acid belongs to the family of alpha-hydroxy acids (AHAs), which are characterized by a hydroxyl group on the carbon atom adjacent to the carboxyl group. wikipedia.org Other notable AHAs include glycolic acid, lactic acid, malic acid, and citric acid. nih.gov While these compounds share a core chemical structure, their biological effects can vary based on their specific molecular structure, size, and stereochemistry.

In the context of cellular metabolism, L-2HG's primary intracellular role is linked to its structural similarity to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. frontiersin.org This resemblance allows L-2HG to act as a competitive inhibitor of α-KG-dependent dioxygenases. medchemexpress.com This inhibitory effect on enzymes involved in epigenetic modifications is a key mechanism of its action as an oncometabolite. medchemexpress.comcaymanchem.com

Other AHAs also play roles in cellular metabolism. For instance, malic acid is an intermediate in the TCA cycle, and lactic acid is a product of anaerobic glycolysis. However, the potent and broad inhibitory effect on α-KG-dependent dioxygenases is a more specific characteristic of 2-hydroxyglutarate enantiomers. A comparative study on the effects of various AHAs on skin properties found that glycolic acid and lactic acid were the most effective for certain dermatological applications. nih.gov While this study is not directly related to the oncometabolic effects of L-2HG, it highlights that even small structural differences between AHAs can lead to different biological activities.

The dicarboxylic nature of L-2HG (having two carboxyl groups) also distinguishes it from simpler monocarboxylic AHAs like lactic and glycolic acids. wikipedia.org This feature is crucial for its interaction with the active sites of enzymes that normally bind dicarboxylic acids like α-KG.

Table 2: Comparison of L-2HG with Other Alpha-Hydroxy Acids

| Alpha-Hydroxy Acid | Chemical Formula | Key Biological Roles/Effects |

|---|---|---|

| L-alpha-Hydroxyglutaric acid | C5H8O5 | Competitive inhibitor of α-KG-dependent dioxygenases, oncometabolite medchemexpress.comcaymanchem.com |

| Glycolic Acid | C2H4O3 | Used in skincare for exfoliation researchgate.net |

| Lactic Acid | C3H6O3 | Product of anaerobic glycolysis, used in skincare nih.govresearchgate.net |

| Malic Acid | C4H6O5 | Intermediate in the TCA cycle nih.gov |

| Citric Acid | C6H8O7 | Intermediate in the TCA cycle nih.gov |

Investigations into the Stereospecificity of Enzymes Interacting with L-2HG

The metabolism of L-2HG is highly dependent on stereospecific enzymes. portlandpress.com The primary enzyme responsible for the catabolism of L-2HG is L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.govnih.gov This enzyme catalyzes the oxidation of L-2HG to α-ketoglutarate in a stereospecific manner, meaning it specifically recognizes and acts on the L-enantiomer. nih.gov Similarly, D-2-hydroxyglutarate dehydrogenase (D2HGDH) specifically catalyzes the oxidation of D-2HG. nih.govuclouvain.be

These two enzymes, L2HGDH and D2HGDH, are distinct proteins encoded by different genes. frontiersin.org Although both are FAD-dependent enzymes, they belong to different protein families and have low sequence and structural similarity. nih.gov This structural divergence accounts for their strict substrate stereospecificity. The active site of L2HGDH is configured to bind L-2HG, while the active site of D2HGDH is tailored to bind D-2HG. nih.gov

The production of L-2HG can also be a result of the promiscuous, or "unwanted," activity of other enzymes that are not primarily involved in 2HG metabolism. frontiersin.orgresearchgate.net For example, lactate dehydrogenase A (LDHA) and malate dehydrogenases (MDH1 and MDH2), under certain conditions like hypoxia or low pH, can reduce α-ketoglutarate to L-2HG. frontiersin.orgnih.gov This promiscuous activity is also stereospecific, favoring the production of the L-enantiomer.

The stereospecificity of these enzymes is crucial for maintaining cellular homeostasis. The strict substrate specificity of L2HGDH and D2HGDH ensures the independent regulation and removal of each 2-HG enantiomer. portlandpress.com When this specificity is compromised, or when the enzymes are deficient due to genetic mutations, it leads to the pathological accumulation of the respective enantiomer, as seen in L- and D-2-hydroxyglutaric acidurias. frontiersin.org

Table 3: Enzymes Interacting with 2-Hydroxyglutarate Enantiomers

| Enzyme | Action | Substrate Specificity |

|---|---|---|

| L-2-Hydroxyglutarate Dehydrogenase (L2HGDH) | Oxidation of 2HG to α-KG nih.govnih.gov | Specific for L-2HG nih.gov |

| D-2-Hydroxyglutarate Dehydrogenase (D2HGDH) | Oxidation of 2HG to α-KG nih.govuclouvain.be | Specific for D-2HG uclouvain.be |

| Lactate Dehydrogenase A (LDHA) | Promiscuous reduction of α-KG to 2HG frontiersin.orgnih.gov | Produces L-2HG nih.gov |

| Malate Dehydrogenase (MDH1/2) | Promiscuous reduction of α-KG to 2HG frontiersin.orgnih.gov | Produces L-2HG nih.gov |

| Mutant Isocitrate Dehydrogenase (IDH1/2) | Neomorphic reduction of α-KG to 2HG nih.govresearchgate.net | Produces D-2HG nih.govresearchgate.net |

Future Research Directions and Unexplored Avenues for L Alpha Hydroxyglutaric Acid Zinc Salt Research

Identification of Novel Enzymes and Pathways Involved in L-2HG Metabolism

The current understanding is that L-2HG is primarily produced through the "promiscuous" activity of lactate (B86563) dehydrogenase (LDHA) and malate (B86768) dehydrogenase (MDH), which reduce the alternative substrate α-ketoglutarate (α-KG), particularly under conditions like hypoxia or acidic pH. nih.govfrontiersin.orgnih.gov Its degradation is mainly catalyzed by the mitochondrial enzyme L-2-hydroxyglutarate dehydrogenase (L2HGDH). nih.gov However, the complete metabolic network surrounding L-2HG is likely more complex.

Future research should focus on:

Exploring Other Oxidoreductases: A systematic investigation of other cellular dehydrogenases and reductases is warranted to identify additional enzymes capable of promiscuously producing L-2HG. This could reveal cell-type-specific or condition-specific production pathways that are currently unknown.

Investigating Metabolic Shuttles: The subcellular localization of L-2HG production (cytosolic and mitochondrial) and degradation (mitochondrial) implies the existence of transport mechanisms across the mitochondrial membrane. Identifying and characterizing these transporters is a critical next step to understanding how L-2HG homeostasis is maintained.

Mapping Regulatory Control: The factors that regulate the catalytic promiscuity of enzymes like LDHA and MDH are not fully understood. nih.govnih.gov Research is needed to uncover the allosteric regulators, post-translational modifications, and microenvironmental factors (beyond pH) that govern the rate of L-2HG production. Understanding these regulatory networks could provide novel targets for controlling L-2HG levels.

Alternative Degradation Pathways: While L2HGDH is the primary enzyme for L-2HG catabolism, the existence of alternative or minor degradation pathways has not been thoroughly excluded. nih.gov Investigating the metabolic fate of L-2HG in cells or organisms lacking L2HGDH could uncover novel repair enzymes or metabolic fates for this molecule.

Refinement of In Vitro and Preclinical In Vivo Models for Mechanistic Studies

Robust experimental models are essential for dissecting the precise mechanisms of L-2HG action. Current models include cancer cell lines, L2HGDH knockout mice, and xenograft models. nih.govmdpi.com While valuable, these models have limitations and require further refinement to more accurately recapitulate human physiology and disease.

Key areas for model development include:

Advanced In Vitro Systems: Moving beyond 2D cell culture, the development of 3D models such as organoids and spheroids derived from L-2HG-accumulating tissues will provide more physiologically relevant systems. mdpi.com Furthermore, microfluidic "organ-on-a-chip" technology could be employed to model the interaction between different organ systems (e.g., liver and brain) in the context of L-2HG metabolism and toxicity. mdpi.comyoutube.com

Inducible and Cell-Specific In Vivo Models: The creation of inducible L2HGDH knockout/knock-in mouse models would allow for temporal control over L-2HG accumulation, enabling researchers to study its effects at specific developmental stages or during disease progression. mdpi.comyoutube.com Developing cell-type-specific knockout models is also crucial to dissect the distinct roles of L-2HG in different cell populations within a complex tissue.

Humanized Models: Given potential species-specific differences in metabolism, the use of humanized mouse models (e.g., those with a humanized liver) could provide more accurate preclinical data on L-2HG metabolism and its systemic effects.

Exploring Non-Mammalian Models: Simple organisms like C. elegans have been proposed as potential model systems for studying the fundamental effects of 2-hydroxyglutarate accumulation and could be used for high-throughput genetic and compound screens. mdpi.com

Exploration of L-2HG Interactions with Other Metal Ions

The subject of this article is the zinc salt of L-alpha-hydroxyglutaric acid, which highlights the critical, yet underexplored, role of metal ions in the biochemistry of L-2HG. Divalent metal ions are essential cofactors for a vast number of enzymes, including those involved in L-2HG metabolism and its downstream targets. For instance, α-KG-dependent dioxygenases require Fe(II) for their catalytic activity, while isocitrate dehydrogenase (IDH) utilizes Mg²⁺ or Mn²⁺. researchgate.netembopress.org Research on the related D-2-hydroxyglutarate dehydrogenase has shown that its activity can be positively modulated by Zn²⁺ at low concentrations and inhibited at higher concentrations. researchgate.net

Future research must urgently address the following:

Direct Effects of Zinc on L-2HG Metabolism: It is critical to investigate whether zinc ions directly influence the activity of L2HGDH, LDHA, or MDH. This could reveal a novel layer of regulation where local zinc concentrations modulate the production or degradation of L-2HG.

L-2HG as a Metal Chelator: The chemical structure of L-2HG, with its hydroxyl and carboxyl groups, suggests it may have the potential to chelate divalent metal ions like Zn²⁺, Fe²⁺, Mg²⁺, and Ca²⁺. Future studies should explore this possibility and its consequences. If L-2HG sequesters these ions, it could indirectly inhibit a wide range of metalloenzymes, representing a biological function independent of its direct competition with α-KG.

Impact of Zinc on L-2HG-Protein Interactions: The binding of L-2HG to its target enzymes could be influenced by the presence of metal ions. Research is needed to determine if a zinc-L-2HG complex has a different binding affinity for α-KG-dependent dioxygenases compared to L-2HG alone.

Cellular Zinc Homeostasis: An important unexplored avenue is whether the accumulation of L-2HG perturbs cellular zinc homeostasis. This could have widespread consequences for cellular signaling, protein folding, and antioxidant defense, representing a significant broadening of L-2HG's known biological impact.

Development of Advanced Analytical Tools for High-Resolution L-2HG Quantification

Accurate quantification of L-2HG, and distinguishing it from its D-enantiomer, is fundamental to research in this field. Current methods, primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), have become highly sophisticated, often employing chiral columns or derivatization agents to resolve the enantiomers. nih.govbiorxiv.orglcms.czresearchgate.net

Despite these advances, there is still a need for new analytical technologies:

In Situ Imaging: A major goal is the development of tools that can visualize and quantify L-2HG within intact cells and tissues. Technologies like mass spectrometry imaging or the development of specific fluorescent biosensors would provide invaluable spatial information about L-2HG production hotspots and subcellular distribution, which is currently lacking.

Real-Time Monitoring: The ability to monitor L-2HG levels in real-time in living cells or in vivo would revolutionize the study of its metabolic dynamics. This could involve the engineering of genetically encoded fluorescent sensors or novel electrochemical probes.

Enhanced Throughput and Sensitivity: For large-scale clinical studies or high-throughput drug screening, there is a need for even faster, more sensitive, and more cost-effective analytical methods. Refining current LC-MS protocols to further reduce run times and improve limits of quantification remains a priority. biorxiv.orgrsc.org

Metabolic Flux Analysis: Future analytical platforms should aim to integrate the quantification of L-2HG with stable isotope tracing to perform metabolic flux analysis. This would allow researchers to precisely determine the rate of L-2HG production from various precursors (e.g., glucose, glutamine) and its downstream metabolic fate under different conditions. nih.gov

| Technique | Primary Application | Key Advantage | Future Direction/Refinement |

|---|---|---|---|

| GC-MS | Quantification in biological fluids | High sensitivity and reproducibility | Improving derivatization for higher throughput |

| LC-MS/MS | Gold standard for enantiomer-specific quantification | High specificity and accuracy lcms.cz | Development of faster chiral separation methods |

| HR-QTOF-MS | Metabolomic profiling of 2HG and related metabolites | High mass accuracy for compound identification biorxiv.org | Software for improved data processing and integration |

| Biosensors | (Future) Real-time cellular monitoring | (Potential) Live-cell dynamic measurements | Development and validation of specific L-2HG sensors |

| Mass Spectrometry Imaging | (Future) Spatial mapping in tissues | (Potential) Linking metabolic state to tissue histology | Improving spatial resolution and signal intensity |

Elucidation of Broader Biological Roles Beyond Known Enzymatic Inhibition

The primary mechanism attributed to L-2HG is the competitive inhibition of α-KG-dependent dioxygenases, leading to epigenetic alterations (histone and DNA demethylation) and stabilization of hypoxia-inducible factors. frontiersin.orgembopress.orgnih.gov However, emerging evidence suggests its functions are broader. For example, L-2HG has been shown to remodel the epitranscriptome by affecting mRNA N6-methyladenosine levels and to play a role in inflammatory responses. nih.govnih.gov

Future research should vigorously pursue these nascent roles and explore entirely new functions:

Signaling Molecule: Investigate whether L-2HG acts as a bona fide signaling molecule, akin to second messengers, by binding to specific protein receptors or effectors that are not enzymes. A systematic screen for L-2HG binding proteins could uncover novel pathways regulated by this metabolite.

Allosteric Regulation: Beyond competitive inhibition at active sites, L-2HG could function as an allosteric regulator of various enzymes, altering their function in ways not predicted by structural similarity to α-KG.

Mitochondrial Function: While L-2HG is degraded in mitochondria, its impact on mitochondrial function is not well understood. Studies suggest it may modulate mitochondrial respiration. nih.gov Future work should explore its effects on the electron transport chain, mitochondrial dynamics, and the generation of reactive oxygen species.

Neurotransmission: In the brain, where L-2HG accumulation causes severe pathology, its structural similarity to the neurotransmitter glutamate (B1630785) is striking. Further investigation into its potential to interact with glutamate receptors and other components of the neuronal signaling machinery is essential.

Non-Enzymatic Interactions: Explore the potential for L-2HG to engage in non-enzymatic reactions within the cell, such as glycation of proteins or lipids. Such modifications could lead to functional alterations of macromolecules and contribute to cellular stress and pathology.

Q & A

Q. What are the standard methods for synthesizing and characterizing L-alpha-hydroxyglutaric acid zinc salt?

Synthesis typically involves reacting L-alpha-hydroxyglutaric acid with zinc salts (e.g., zinc hydroxide or zinc oxide) in aqueous conditions. Characterization includes:

Q. How can researchers verify the stereochemical integrity of the L-alpha-hydroxyglutaric acid component in the zinc salt?

Q. What protocols are recommended for handling and storing this compound in laboratory settings?

- Storage : In airtight containers under anhydrous conditions to prevent hydrolysis or oxidation .

- Handling : Use gloves and protective equipment; avoid prolonged dermal exposure due to potential irritancy (extrapolated from general zinc salt safety data) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties of this compound across studies?

- Cross-validation : Compare data from multiple analytical methods (e.g., DSC for melting points vs. TGA for thermal stability) .

- Batch analysis : Assess variability between synthesis batches using Bland-Altman plots to identify systematic errors .

- Literature reconciliation : Note stereochemical differences (e.g., DL- vs. L-forms, CAS 103404-91-7 vs. 103404-92-8) .

Q. What experimental designs are optimal for studying the biological interactions of this compound in cellular systems?

- Dose-response studies : Use zinc-specific fluorescent probes (e.g., Zinpyr-1) to quantify intracellular Zn²⁺ release .

- Control groups : Include comparisons with other zinc salts (e.g., zinc gluconate) to isolate ligand-specific effects .

- Metabolomic profiling : Track hydroxyglutarate metabolism via LC-MS to assess interference with TCA cycle intermediates .

Q. How can contradictory data on the compound’s solubility and stability in aqueous buffers be addressed?

Q. What statistical approaches are suitable for analyzing small-sample datasets in preclinical studies involving this compound?

- Weighted κ statistics : Assess inter-experiment reproducibility .

- Non-parametric tests (e.g., Mann-Whitney U): Account for non-normal distributions in metabolite concentration data .

- Meta-analysis frameworks : Aggregate data from independent studies to improve power, following AHRQ quality guidelines .

Methodological Challenges

Q. How can researchers mitigate interference from zinc hydrolysis products during spectroscopic analysis?

Q. What strategies are effective for isolating this compound from biological matrices in pharmacokinetic studies?

- Solid-phase extraction (SPE) : Use cation-exchange cartridges to retain zinc complexes, followed by elution with ammonium acetate .

- Dialysis membranes : Employ MWCO filters to separate low-MW metabolites from protein-bound zinc .

Data Interpretation

Q. How should researchers contextualize the safety profile of this compound given limited toxicological data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products